molecular formula C13H15N3O2S2 B11170436 2-(ethylsulfanyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

2-(ethylsulfanyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11170436
M. Wt: 309.4 g/mol
InChI Key: HEFIHVFBEQYYKS-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2-mercapto-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide with ethyl iodide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors which allow for better control of reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various types of chemical reactions including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It has shown promising activity as an inhibitor of certain enzymes and receptors, making it a potential candidate for drug development.

    Agriculture: It has been investigated for its potential use as a pesticide or herbicide due to its biological activity.

    Material Science: Its unique chemical structure makes it a potential candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of the enzyme or receptor, inhibiting its activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific target and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-4-(methoxymethyl)benzamide
  • 2-ethoxy-5-(methoxymethyl)benzamide

Uniqueness

Compared to similar compounds, 2-(ethylsulfanyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has a unique ethylsulfanyl group which can undergo specific chemical reactions, making it a versatile compound for various applications. Its unique structure also contributes to its distinct biological activity, making it a valuable compound for scientific research.

Properties

Molecular Formula

C13H15N3O2S2

Molecular Weight

309.4 g/mol

IUPAC Name

2-ethylsulfanyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C13H15N3O2S2/c1-3-19-10-7-5-4-6-9(10)12(17)14-13-16-15-11(20-13)8-18-2/h4-7H,3,8H2,1-2H3,(H,14,16,17)

InChI Key

HEFIHVFBEQYYKS-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NN=C(S2)COC

Origin of Product

United States

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